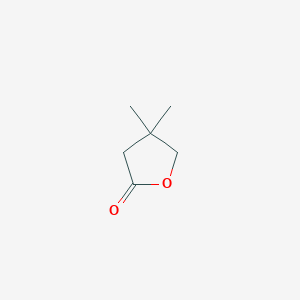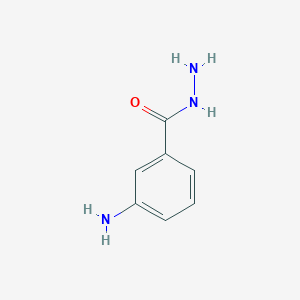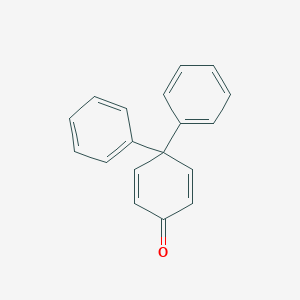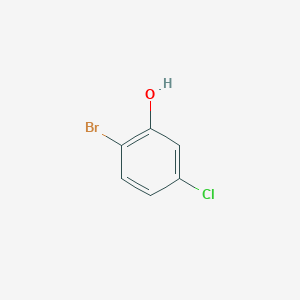
2-Bromo-5-chlorophenol
Overview
Description
2-Bromo-5-chlorophenol is a chemical compound with the molecular formula C6H4BrClO. It has an average mass of 207.452 Da and a mono-isotopic mass of 205.913391 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-chlorophenol consists of a phenol group with bromine and chlorine substituents. The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
2-Bromo-5-chlorophenol has a density of 1.8±0.1 g/cm3, a boiling point of 222.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 47.7±3.0 kJ/mol and a flash point of 88.2±21.8 °C .Scientific Research Applications
Chemical Synthesis
2-Bromo-5-chlorophenol is used in the synthesis of various organic compounds . For example, it can be synthesized from 5-bromo-2-chloroanisole by treating it with boron tribromide in dichloromethane at 0°C under nitrogen . After 10 minutes, the reaction is allowed to warm to room temperature and stirred for 18 hours . The reaction mixture is then poured into water and ice and stirred for 30 minutes . The organics are separated, and the aqueous phase is saturated with sodium chloride and re-extracted with dichloromethane . The combined organics are dried to furnish a white solid .
Chromatography
While the specific applications of 2-Bromo-5-chlorophenol in chromatography are not detailed in the available sources, it’s known that the compound is used in various areas of research including chromatography .
Analytical Research
In analytical research, 2-Bromo-5-chlorophenol is used, but the specific applications are not detailed in the available sources .
Disinfectant
Although not directly related to 2-Bromo-5-chlorophenol, its close relative 2-Chlorophenol is occasionally used as a disinfectant . It’s possible that 2-Bromo-5-chlorophenol could have similar applications, but further research would be needed to confirm this.
Lipophilicity Studies
2-Bromo-5-chlorophenol may be used in studies related to lipophilicity . Lipophilicity is a chemical property that represents the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents. It plays a crucial role in pharmacokinetics as it affects the absorption, distribution, metabolism, and excretion (ADME) of drugs .
Druglikeness Studies
This compound could also be used in druglikeness studies . Druglikeness is a qualitative concept used in drug design for how “drug-like” a substance is with respect to factors affecting its pharmacodynamic and pharmacokinetic profiles, which ultimately impact its ADME properties .
Water Solubility Studies
2-Bromo-5-chlorophenol could be used in studies related to water solubility . Water solubility is a measure of the amount of chemical substance that can dissolve in water at a specific temperature. It is an important parameter in environmental, health and safety, and chemical industries .
Medicinal Chemistry
In the field of medicinal chemistry, 2-Bromo-5-chlorophenol could be used as a building block or intermediate in the synthesis of more complex chemical compounds .
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRKYXVZQWHGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80534671 | |
| Record name | 2-Bromo-5-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80534671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chlorophenol | |
CAS RN |
13659-23-9 | |
| Record name | 2-Bromo-5-chlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13659-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80534671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

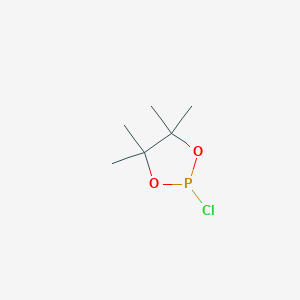
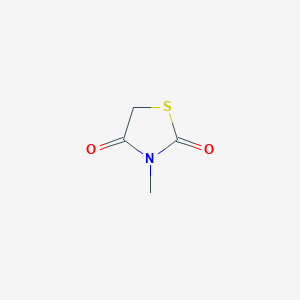
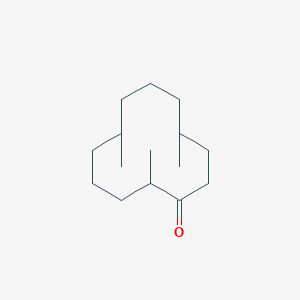
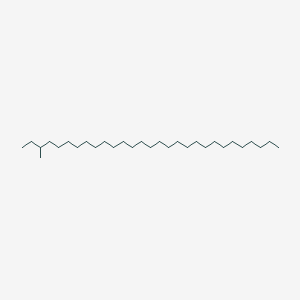
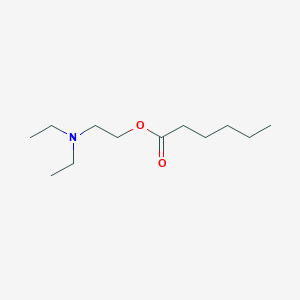
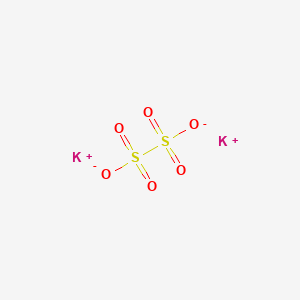
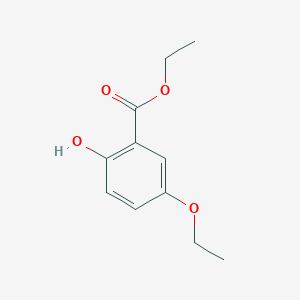
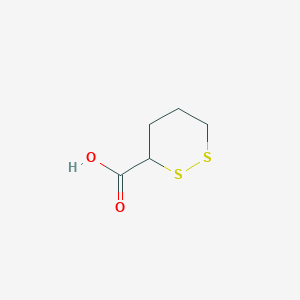
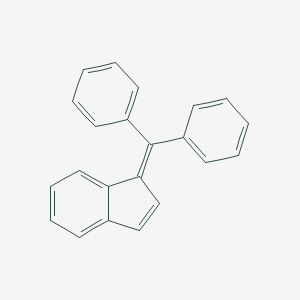
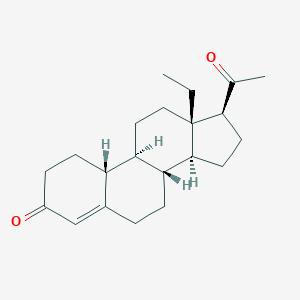
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)
